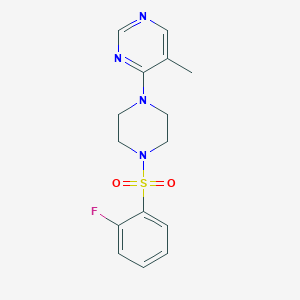
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine" is a chemically synthesized molecule that appears to be related to various pharmacologically active compounds. The structure of this compound suggests that it may have potential as a medicinal agent, given the presence of a sulfonyl group attached to a piperazine ring and a methylpyrimidine moiety. These structural features are often seen in molecules with antimicrobial, anti-inflammatory, and other therapeutic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach involves the nucleophilic attack of amines on halogenated pyrimidines . These methods result in high yields and allow for the introduction of various substituents that can influence the biological activity of the compounds .
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like 1H-NMR, IR, and elemental analysis . These techniques confirm the presence of the desired functional groups and the overall molecular framework. The structure-activity relationship studies indicate that the nature of substitutions on the aromatic ring and the sulfonamide ring can significantly influence the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. For instance, the sulfonyl group can participate in further chemical reactions, potentially leading to the synthesis of a wide array of derivatives with varied biological activities . The piperazine ring is also a versatile moiety that can be modified to enhance selectivity and potency towards certain biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are often determined by the substituents present on the core structure. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The presence of a methyl group on the pyrimidine ring can also influence the electronic properties and, consequently, the biological activity .
Aplicaciones Científicas De Investigación
Cancer Treatment and Anti-Proliferative Activities
- Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds demonstrated better anti-proliferative activities than curcumin drug on human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).
- Novel methylpyrimidine sulfonyl piperazine derivatives synthesized through Suzuki coupling showed potential as pharmacophores with in vitro antibacterial and anthelmintic activities, alongside anti-inflammatory effects in a carrageenan-induced rat paw edema model (Mohan et al., 2014).
Antibacterial and Antifungal Properties
- Piperazine derivatives demonstrated significant antibacterial activities against various pathogens, indicating their potential in antimicrobial research (Qi, 2014).
- Schiff base derived from Sulfamerazine exhibited potent antibacterial and antifungal activity, revealing the potential for these compounds in combating microbial infections (Othman et al., 2019).
Synthesis and Molecular Docking Studies
- Piperazine-1-yl-1H-indazole derivatives were synthesized and characterized, showcasing their importance in medicinal chemistry through docking studies (Balaraju et al., 2019).
- Synthesized N,N′-disubstituted piperazines displayed potential in positron emission tomography studies, demonstrating their utility in neuroimaging and receptor probing (Collins et al., 1992).
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-12-10-17-11-18-15(12)19-6-8-20(9-7-19)23(21,22)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLRKAQDAIGPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

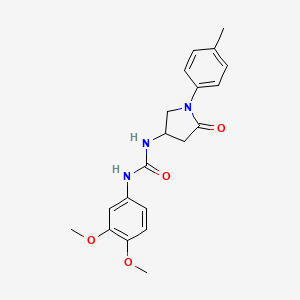
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)
![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)
![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)
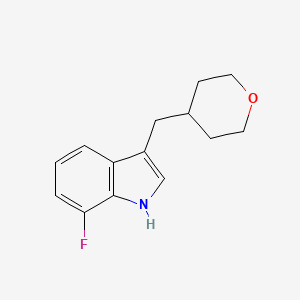
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)
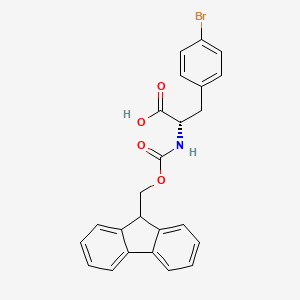
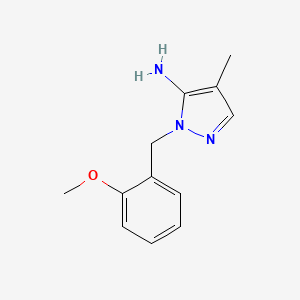
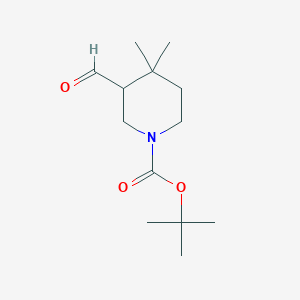
![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)
![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)